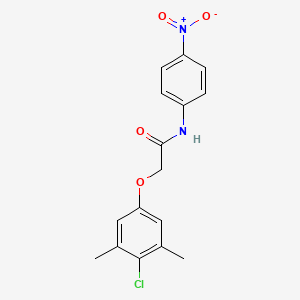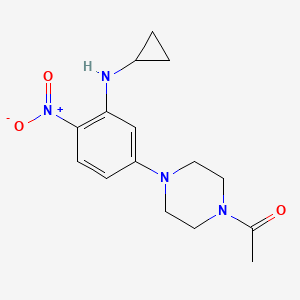![molecular formula C13H16N2O3 B4897078 N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4897078.png)
N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as MVEDA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. MVEDA is a derivative of ethylenediamine and has been synthesized through a number of methods.
作用机制
The mechanism of action of N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. Additionally, N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. In vivo studies have shown that N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has anti-tumor activity and can inhibit the growth of tumors in mice.
实验室实验的优点和局限性
One advantage of using N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments is that it is relatively easy to synthesize and can be produced in high yields. Additionally, N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have a number of potential applications in scientific research, making it a promising candidate for further study. However, one limitation of using N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications.
未来方向
There are a number of future directions for the study of N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective therapies for cancer and Alzheimer's disease. Additionally, future studies could investigate the potential use of N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in other applications, such as the treatment of other neurodegenerative diseases or as a potential anti-inflammatory agent. Finally, future studies could investigate the potential use of N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in combination with other drugs, which could enhance its therapeutic potential.
合成方法
N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been synthesized through a number of methods, including the reaction of 4-methylbenzylamine with ethylenediamine dihydrochloride, followed by the addition of 2-chloroethyl vinyl ether. Another method involves the reaction of 4-methylbenzylamine with ethylenediamine dihydrochloride, followed by the addition of vinyl acetate and sodium hydroxide. Both methods have been successful in producing N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide in high yields.
科学研究应用
N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer therapy. Additionally, N-(4-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of the disease.
属性
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-9-8-14-12(16)13(17)15-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMSIZIJTLPEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Ethenyloxy)ethyl]-N'-(4-methylphenyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)
![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)
![N-(tert-butyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4897016.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide](/img/structure/B4897025.png)
![9-ethyl-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4897028.png)

![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)

![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4897094.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)